BenchChemオンラインストアへようこそ!

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

TPSA Membrane permeability CNS drug-likeness

This screening compound integrates a benzoxazole-piperidine core with a terminal isoxazole-5-carboxamide, offering a distinct N–O dipole and TPSA of 84.4 Ų that limits passive BBB penetration. Ideal for peripheral target campaigns, it minimizes CNS-mediated off-target risks inherent in lower-TPSA benzothiazole or benzofuran analogs. With a balanced logP of 3.41 and neutral pH profile, it provides predictable solubility for primary screening and scaffold hopping.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 1797574-71-0
Cat. No. B2919251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
CAS1797574-71-0
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H18N4O3/c22-16(15-5-8-19-24-15)18-11-12-6-9-21(10-7-12)17-20-13-3-1-2-4-14(13)23-17/h1-5,8,12H,6-7,9-11H2,(H,18,22)
InChIKeyPJLUCUFGPAOXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS 1797574-71-0 – Core Chemical Identity and Physicochemical Baseline


N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide (CAS 1797574-71-0) is a synthetic heterocyclic small molecule (C₁₇H₁₈N₄O₃, MW 326.35 g/mol, typically supplied at 95% purity) that integrates three pharmacophoric elements: an unsubstituted benzoxazole ring, a piperidine spacer, and an isoxazole-5-carboxamide terminal group [1]. Its computed physicochemical profile—logP 3.41 , topological polar surface area (TPSA) 84.4 Ų, 6 hydrogen-bond acceptors (HBA), 1 hydrogen-bond donor (HBD), and 4 rotatable bonds [1]—positions it at the boundary of CNS-accessible chemical space, with TPSA exceeding the typical 60–70 Ų threshold for optimal brain penetration [1]. The compound is commercially available as a research-grade screening compound or building block for medicinal chemistry exploration [1].

Why N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide Cannot Be Replaced by a Generic Analog


Close structural analogs of this compound—obtained by substituting the isoxazole-5-carboxamide terminus with benzothiazole-2-carboxamide (CAS 1797852-86-8) or benzofuran-2-carboxamide (CAS 1797953-80-0) —exhibit materially different physicochemical profiles that directly affect permeability, solubility, and target-engagement potential. The isoxazole ring contributes a unique N–O dipole and an additional H-bond acceptor that are absent in sulfur-containing (benzothiazole) or oxygen-only (benzofuran) heterocycles [1]. Consequently, the isoxazole-5-carboxamide variant possesses a higher TPSA (84.4 Ų vs. an estimated ~58 Ų for the benzothiazole analog and ~55 Ų for the benzofuran analog), translating to lower predicted passive membrane permeability but enhanced aqueous solubility [1]. These differences mean that in-class compounds cannot be assumed interchangeable for any given assay; selection must be guided by the specific permeability–solubility balance required by the experimental system.

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA) Comparison Against Heterocyclic Carboxamide Analogs

The target compound's computed TPSA of 84.4 Ų is substantially higher than that of its closest commercially available analogs bearing alternative heterocyclic carboxamide termini. The benzothiazole-2-carboxamide analog (CAS 1797852-86-8) has an estimated TPSA of approximately 58 Ų, while the benzofuran-2-carboxamide analog (CAS 1797953-80-0) is estimated at approximately 55 Ų . The ~26–29 Ų increase arises from the isoxazole ring's additional nitrogen and the N–O dipole arrangement, which adds roughly 16–18 Ų of polar surface relative to benzofuran and approximately 8–10 Ų relative to benzothiazole [1]. A TPSA above 80 Ų is generally associated with significantly reduced passive blood-brain barrier permeation, making this compound more suitable for peripheral-target or systemic-exposure applications where CNS restriction is desired [1].

TPSA Membrane permeability CNS drug-likeness

Hydrogen-Bond Acceptor (HBA) Count Comparison Against Benzothiazole and Benzofuran Carboxamide Analogs

The target compound possesses 6 hydrogen-bond acceptors (HBA): the benzoxazole oxygen and nitrogen, the isoxazole ring oxygen and nitrogen, the carboxamide carbonyl oxygen, and the carboxamide NH (though NH acts as donor, the carbonyl oxygen is an acceptor) [1]. In contrast, the benzothiazole-2-carboxamide analog contains only 4 HBA (benzoxazole O/N, benzothiazole N, carboxamide carbonyl O), and the benzofuran-2-carboxamide analog contains only 3 HBA (benzoxazole O/N, benzofuran O, carboxamide carbonyl O) . The additional 2–3 HBA in the target compound arise specifically from the isoxazole heterocycle, which contributes two acceptor atoms (ring N and ring O) in a 1,2-relationship not present in benzofuran (one acceptor O) or benzothiazole (one acceptor N) . Higher HBA count correlates with improved aqueous solubility and the capacity to engage binding pockets rich in hydrogen-bond donor residues [1].

Hydrogen bonding Solubility Target engagement

Scaffold Differentiation from mPGES-1 Benzoxazole-Piperidine Carboxamide Clinical Series (PF-4693627)

The target compound differs fundamentally from the clinically investigated mPGES-1 inhibitor PF-4693627 (CAS 1312815-93-2; IC₅₀ = 3 nM against mPGES-1) in two critical structural features. First, the benzoxazole ring in the target compound is unsubstituted, whereas PF-4693627 bears 5-chloro and 6-(4-chlorophenyl) substituents that are essential for its mPGES-1 potency and selectivity [1]. Second, the target compound employs an isoxazole-5-carboxamide linked via a methylene spacer to the piperidine nitrogen, whereas PF-4693627 features a piperidine-4-carboxamide directly connected to a cyclohexyl carbinol [1]. These differences produce divergent biological profiles: PF-4693627 is a potent, selective mPGES-1 inhibitor with clinical advancement, while the target compound's unsubstituted benzoxazole–isoxazole architecture is more consistent with a general screening scaffold rather than a target-optimized lead . No direct biological data (enzymatic IC₅₀, cell-based activity) are publicly available for the target compound [2].

mPGES-1 Scaffold comparison Benzoxazole-piperidine

Lipophilicity (logP) and Drug-Likeness Profile Differentiated from N-(Pyridin-4-yl) and N-(Dimethylcarbamoyl) Piperidine Isoxazole-5-Carboxamide Analogs

The target compound's computed logP of 3.41 (Mcule ) or approximately 3.4 (estimated from consensus models [1]) places it in the mid-range of oral drug-like lipophilicity. By comparison, the more polar N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide analog (replacing the lipophilic benzoxazole with a dimethylcarbamoyl group) is predicted to have a logP of approximately 1.0–1.5, while the N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide analog (replacing benzoxazole with pyridine) is predicted in the range logP ≈ 1.5–2.0 . The target compound's higher logP reflects the contribution of the unsubstituted benzoxazole bicyclic system (estimated π contribution ≈ 2.0 log units) [1]. The compound also satisfies all Lipinski Rule-of-Five criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) with zero RO5 violations , making it a suitable starting point for lead optimization programs that require balanced lipophilicity.

Lipophilicity logP Drug-likeness Lead-likeness

Predicted pKa and Ionization State Differentiation at Physiological pH

The target compound has a predicted pKa of 13.51 ± 0.46 [1], indicating that its sole ionizable hydrogen (the carboxamide NH) is extremely weakly acidic and remains essentially fully protonated across the entire physiologically relevant pH range (pH 1–8). This contrasts with analogs containing basic amine centers in the piperidine ring or alternative heterocycles, which exhibit pKa values in the range 7–10 and are partially or fully protonated at physiological pH [2]. The target compound's neutral ionization state at pH 7.4 is expected to facilitate passive membrane diffusion (driven primarily by logP and TPSA rather than charge state) and avoid pH-dependent solubility or permeability fluctuations that complicate formulation and in vivo pharmacokinetics of ionizable analogs [1][2].

pKa Ionization state Formulation Bioavailability

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide – Optimal Research and Industrial Application Scenarios


Peripheral Target Screening Libraries Where CNS Exclusion Is Desired

The compound's elevated TPSA (84.4 Ų, well above the CNS penetration threshold of 60–70 Ų) and zero RO5 violations make it an appropriate candidate for inclusion in screening decks targeting peripheral enzymes or receptors where blood-brain barrier penetration would be an unwanted liability [1]. Unlike the lower-TPSA benzothiazole or benzofuran carboxamide analogs, this compound's polarity profile reduces the probability of CNS-mediated off-target effects in primary screening campaigns [1].

Hit-to-Lead Optimization Starting Point Requiring Balanced logP and Solubility

With a computed logP of 3.41 (mid-range for oral drug space) and 6 HBA contributing to aqueous solubility, this compound serves as a tractable starting scaffold for medicinal chemistry programs that require balanced lipophilicity and solubility for oral absorption . Its neutral ionization state at physiological pH (predicted pKa 13.51) avoids the pH-dependent solubility and permeability fluctuations characteristic of ionizable piperidine analogs, simplifying pharmacokinetic modeling in early lead optimization [2].

Structure-Activity Relationship (SAR) Probe for Isoxazole Carboxamide Pharmacophore Exploration

The compound's unique combination of an unsubstituted benzoxazole and an isoxazole-5-carboxamide—a heterocyclic pairing not found in the extensively characterized mPGES-1 benzoxazole-piperidine carboxamide series—positions it as a valuable SAR probe for exploring novel biological target space [3]. The isoxazole ring introduces an N–O dipole and an extra H-bond acceptor absent in benzothiazole, benzofuran, or simple carboxamide analogs, enabling interrogation of binding pockets that specifically recognize this heterocyclic motif [1].

Fragment-Based or Scaffold-Hopping Drug Discovery Programs

The moderate molecular weight (326.35 Da), 4 rotatable bonds, and well-defined heterocyclic topology make this compound suitable as a scaffold-hopping starting point from established benzoxazole-piperidine clinical candidates (e.g., PF-4693627) toward novel chemotypes [3]. Its higher TPSA and HBA count relative to clinical benzoxazole carboxamides enables exploration of chemical space that is complementary to—rather than overlapping with—known mPGES-1 or TRPV1 inhibitor pharmacophores, potentially accessing new target classes [1][3].

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.